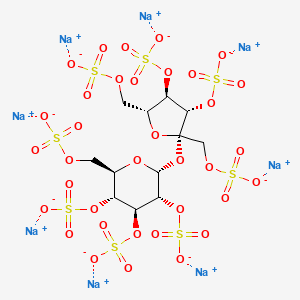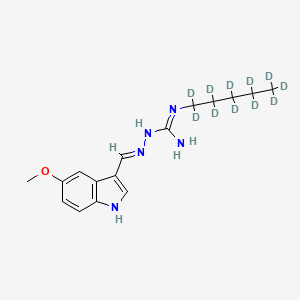
CB2 PET Radioligand 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB2 PET Radioligand 1 is a positron emission tomography radioligand that specifically targets the human cannabinoid receptor type 2 (hCB2). It has a high binding affinity with a Ki value of 7.7 nM . This compound is used in imaging studies to visualize and quantify the distribution of CB2 receptors in the brain and other tissues, particularly in the context of neuroinflammation .
Preparation Methods
CB2 PET Radioligand 1 is synthesized through a copper-mediated fluorination process. The compound is labeled with fluorine-18, a radioactive isotope, to enable its use in positron emission tomography imaging . The synthetic route involves the incorporation of fluorine-18 into the molecular structure of the radioligand, which is then purified and prepared for use in imaging studies .
Chemical Reactions Analysis
CB2 PET Radioligand 1 undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine-18 labeling process involves a substitution reaction where a fluorine atom is introduced into the molecule.
Oxidation and Reduction Reactions: These reactions may be involved in the metabolic pathways of the compound within biological systems.
Common reagents and conditions used in these reactions include copper catalysts for the fluorination process and various solvents and purification techniques to isolate the final product . The major product formed from these reactions is the fluorine-18 labeled this compound, which is used for imaging studies .
Scientific Research Applications
CB2 PET Radioligand 1 has several scientific research applications, including:
Neuroinflammation Studies: It is used to visualize and quantify CB2 receptor distribution in the brain, particularly in models of neuroinflammation.
Cancer Research: The compound can be used to study the role of CB2 receptors in various types of cancer.
Pain and Inflammation Research: This compound is used to investigate the involvement of CB2 receptors in pain and inflammatory processes.
Drug Development: It aids in the development of new drugs targeting CB2 receptors by providing insights into receptor distribution and function.
Mechanism of Action
CB2 PET Radioligand 1 exerts its effects by binding specifically to the CB2 receptors, which are part of the endocannabinoid system. These receptors are primarily located in peripheral tissues, including the immune system, and are involved in modulating inflammation and immune responses . The binding of this compound to these receptors allows for the visualization of receptor distribution and density using positron emission tomography imaging .
Comparison with Similar Compounds
CB2 PET Radioligand 1 is unique in its high affinity and selectivity for the CB2 receptor compared to other similar compounds. Some similar compounds include:
[11C]KD2 and [11C]KP23: These are other PET radioligands used for imaging CB2 receptors.
Fluorinated 5-Azaindoles: These compounds have been evaluated as potential CB2 PET radioligands.
This compound stands out due to its high brain uptake and specificity for CB2 receptors, making it a valuable tool for imaging studies in neuroinflammation and other research areas .
Properties
Molecular Formula |
C20H19F3N4O |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[4-(3-fluoroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]methanone |
InChI |
InChI=1S/C20H19F3N4O/c1-26-8-5-15-17(26)16(19(28)27-9-6-20(22,23)7-10-27)12-24-18(15)25-14-4-2-3-13(21)11-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,24,25) |
InChI Key |
BIZKYYOUJIFVEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)F)C(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-cyano-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B12380569.png)
![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)



![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)







